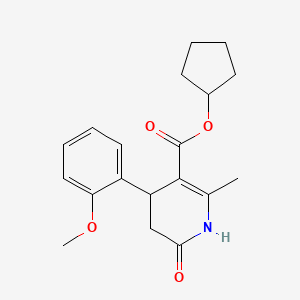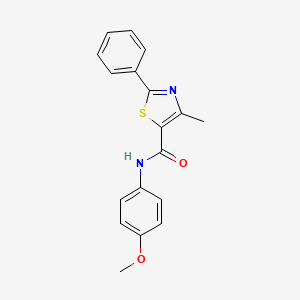
N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, involves intricate chemical processes. For instance, one study describes the synthesis of a pyrazole derivative with methods that could be relevant for synthesizing similar thiazole compounds. This process involves characterizations such as NMR, mass spectra, and X-ray diffraction studies, highlighting the compound's thermal stability and structural attributes (Kumara et al., 2018). Another approach for synthesizing thiazole derivatives includes the "one-pot" reductive cyclization technique, using sodium dithionite as a reducing agent, which could be applied to the synthesis of this compound (Bhaskar et al., 2019).
Molecular Structure Analysis
The structural analysis of similar compounds through X-ray crystallography and Hirshfeld surface analysis provides insights into the molecular geometry, confirming twisted conformations and supramolecular interactions within the crystal structure. These analyses help understand the electronic structures and identify electrophilic and nucleophilic regions on the molecular surface, which are crucial for predicting reactivity and interactions with other molecules (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of thiazole derivatives is influenced by their structural features, such as the presence of methoxy and phenyl groups, which can affect the compound's ability to participate in various chemical reactions. For example, the synthesis process often involves nucleophilic substitution reactions, highlighting the compound's capacity to form new bonds and undergo transformation under specific conditions (Chu et al., 2021).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as thermal stability and solubility, play a significant role in their application potential. Compounds synthesized with specific structural features have shown to be thermally stable up to certain temperatures, which is an essential factor for their storage and application in various fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic regions, and potential for forming hydrogen bonds, are critical for understanding the compound's behavior in chemical reactions and its interactions with biological targets. Studies involving similar compounds provide valuable insights into these aspects, which can be extrapolated to this compound (Kumara et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-16(23-18(19-12)13-6-4-3-5-7-13)17(21)20-14-8-10-15(22-2)11-9-14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHQKWXLDYDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5531851.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)
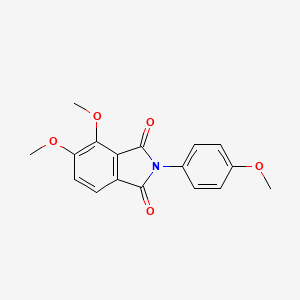

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)
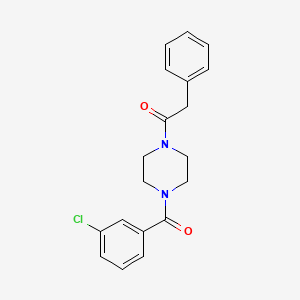
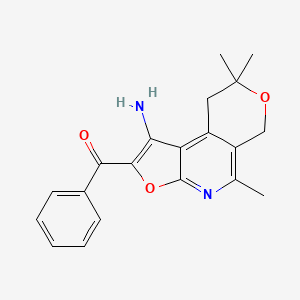
![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-imidazol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5531916.png)
![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5531927.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-3-methyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B5531936.png)
